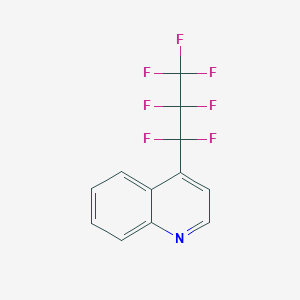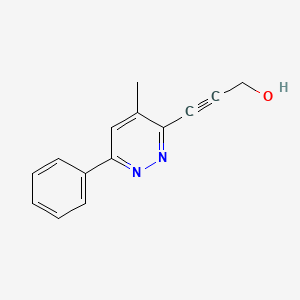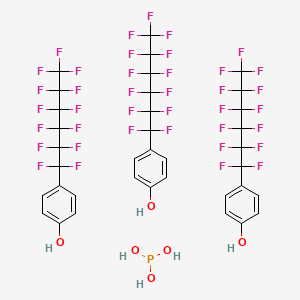
Phosphorous acid--4-(tridecafluorohexyl)phenol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) is a chemical compound that combines the properties of phosphorous acid and a fluorinated phenol. This compound is of interest due to its unique chemical structure, which includes a phosphorous acid moiety and a highly fluorinated alkyl chain attached to a phenol group. The presence of fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) typically involves the reaction of phosphorous acid with 4-(tridecafluorohexyl)phenol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can undergo various chemical reactions, including:
Oxidation: The phosphorous acid moiety can be oxidized to phosphoric acid under specific conditions.
Reduction: The compound can be reduced to form different phosphorous-containing species.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may introduce different functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological membranes.
Industry: The compound is used in the development of advanced materials, including coatings and polymers, due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) involves its interaction with molecular targets through its phosphorous acid and phenol groups. The fluorinated alkyl chain enhances its hydrophobic interactions, making it effective in modifying surfaces and interfaces. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can be compared with other similar compounds such as:
Phosphorous acid–4-(nonafluorobutyl)phenol: This compound has a shorter fluorinated alkyl chain, which may result in different physical and chemical properties.
Phosphorous acid–4-(pentadecafluorooctyl)phenol: With a longer fluorinated chain, this compound may exhibit even greater hydrophobicity and thermal stability.
The uniqueness of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) lies in its balanced properties, offering a combination of chemical resistance, thermal stability, and reactivity that makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
201936-68-7 |
|---|---|
Molekularformel |
C36H18F39O6P |
Molekulargewicht |
1318.4 g/mol |
IUPAC-Name |
phosphorous acid;4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenol |
InChI |
InChI=1S/3C12H5F13O.H3O3P/c3*13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25;1-4(2)3/h3*1-4,26H;1-3H |
InChI-Schlüssel |
BCVGZBNUUPNVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


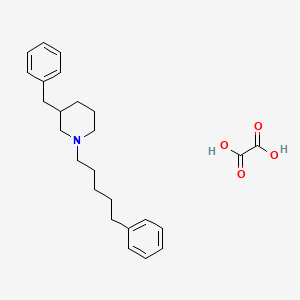


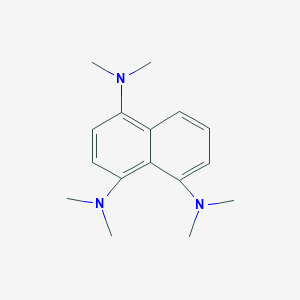
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
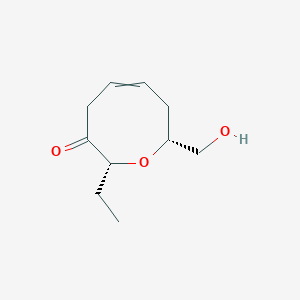

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
